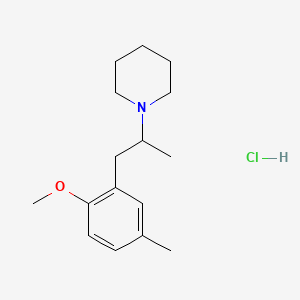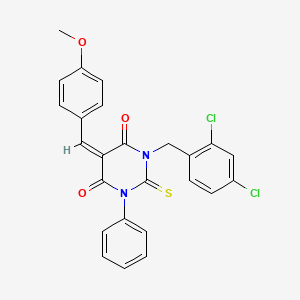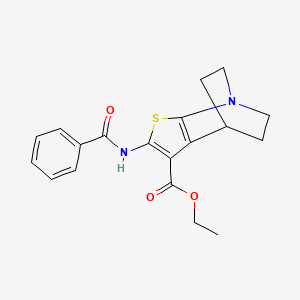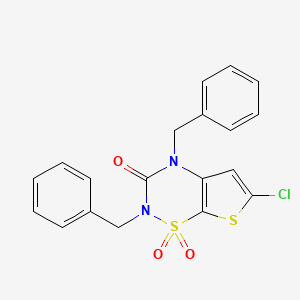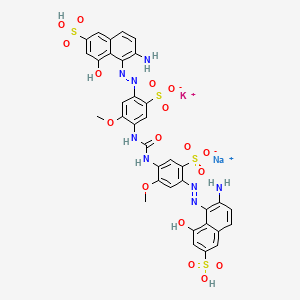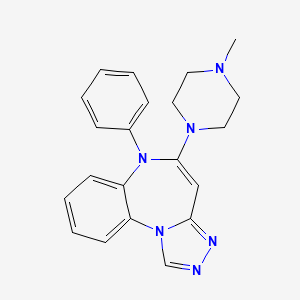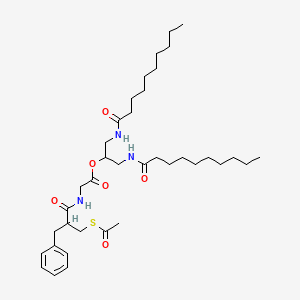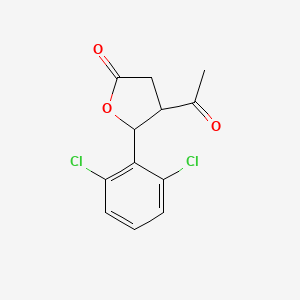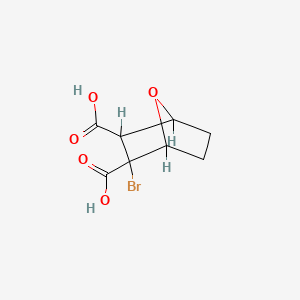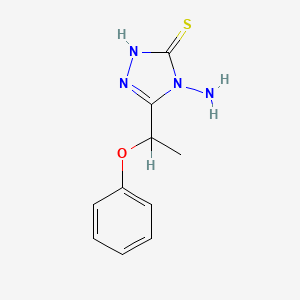
1H-Pyrrole-2-carboxylic acid, 1-((4-chloro-2-nitrophenyl)sulfonyl)-, methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrrole-2-carboxylic acid, 1-((4-chloro-2-nitrophenyl)sulfonyl)-, methyl ester is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyrrole ring substituted with a carboxylic acid group and a sulfonyl group attached to a 4-chloro-2-nitrophenyl moiety. The methyl ester functional group adds to its reactivity and versatility in chemical synthesis.
准备方法
The synthesis of 1H-Pyrrole-2-carboxylic acid, 1-((4-chloro-2-nitrophenyl)sulfonyl)-, methyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via oxidation reactions, such as using potassium permanganate or chromium trioxide.
Sulfonylation: The sulfonyl group is introduced by reacting the pyrrole derivative with a sulfonyl chloride, such as 4-chloro-2-nitrobenzenesulfonyl chloride, under basic conditions.
Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid or hydrochloric acid.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
化学反应分析
1H-Pyrrole-2-carboxylic acid, 1-((4-chloro-2-nitrophenyl)sulfonyl)-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as tin(II) chloride or iron powder in acidic conditions, leading to the formation of amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, with nucleophiles like amines or thiols to form sulfonamide or sulfonate derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper(I) iodide. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1H-Pyrrole-2-carboxylic acid, 1-((4-chloro-2-nitrophenyl)sulfonyl)-, methyl ester has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals, dyes, and pigments due to its unique structural features.
作用机制
The mechanism of action of 1H-Pyrrole-2-carboxylic acid, 1-((4-chloro-2-nitrophenyl)sulfonyl)-, methyl ester involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzymes, disruption of cellular processes, and induction of apoptosis in cancer cells.
相似化合物的比较
Similar compounds to 1H-Pyrrole-2-carboxylic acid, 1-((4-chloro-2-nitrophenyl)sulfonyl)-, methyl ester include:
1H-Pyrrole-2-carboxylic acid derivatives: These compounds share the pyrrole ring and carboxylic acid group but differ in other substituents.
Sulfonyl-substituted aromatic compounds: These compounds have a sulfonyl group attached to an aromatic ring, similar to the 4-chloro-2-nitrophenyl moiety.
Nitroaromatic compounds: These compounds contain a nitro group attached to an aromatic ring, similar to the 4-chloro-2-nitrophenyl moiety.
属性
CAS 编号 |
173908-13-9 |
|---|---|
分子式 |
C12H9ClN2O6S |
分子量 |
344.73 g/mol |
IUPAC 名称 |
methyl 1-(4-chloro-2-nitrophenyl)sulfonylpyrrole-2-carboxylate |
InChI |
InChI=1S/C12H9ClN2O6S/c1-21-12(16)9-3-2-6-14(9)22(19,20)11-5-4-8(13)7-10(11)15(17)18/h2-7H,1H3 |
InChI 键 |
DIWPLFACHHSSKO-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC=CN1S(=O)(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


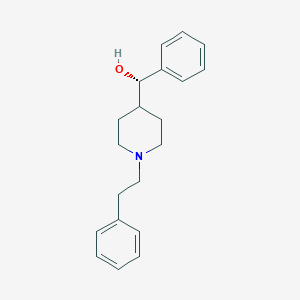
![9-(2-chlorophenyl)-3-methyl-N-quinolin-3-yl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12727826.png)
![N-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethyl]-2,6-dimethyl-3-nitropyridin-4-amine;trihydrochloride](/img/structure/B12727834.png)
